The compound (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that falls under the classification of amino acids and peptides. Its structure features a phenyl group and multiple amino functional groups, which are characteristic of amino acids. This compound is notable for its potential applications in pharmaceutical research and drug development due to its structural similarities to biologically active peptides.
The compound is classified as a peptide due to its amino acid-derived structure, specifically containing both L- and D-amino acids in its configuration. Its classification as an amino acid derivative suggests potential roles in biological systems, particularly in protein synthesis and metabolic pathways.
The synthesis of (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid; 2,2,2-trifluoroacetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts or coupling agents. Furthermore, protecting groups may be employed to prevent undesired reactions during the synthesis process.
The molecular structure of this compound can be represented using various notation systems:
N[C@H](Cc1ccccc1)C(=O)N[C@@H](COC(=O)N)Cc2ccccc2
InChI=1S/C19H23N3O3/c20-17(12-15-9-5-2-6-10-15)18(23)22-16(13-25-19(21)24)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13,20H2,(H2,21,24)(H,22,23)/t16-,17-/m1/s1
The compound exhibits chirality at specific centers within its structure, which is crucial for its biological activity. The stereochemistry can significantly influence the interactions with biological targets.
The compound can participate in various chemical reactions typical for amino acids and peptides:
Reactions involving this compound can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure purity and yield.
The mechanism of action for this compound is closely related to its structural properties:
Research into the specific mechanisms would require experimental data from pharmacological studies to elucidate the precise interactions at play.
The physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry can provide insights into these properties.
The compound has potential applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0